molecular formula C8H18O3S B3044264 Methanesulfonic acid, heptyl ester CAS No. 16156-51-7

Methanesulfonic acid, heptyl ester

Cat. No.: B3044264
CAS No.: 16156-51-7
M. Wt: 194.29 g/mol
InChI Key: XJCZFJHIRJHVSY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfonic acid, heptyl ester can be synthesized through the esterification of methanesulfonic acid with heptanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous processes and the use of more efficient catalysts to enhance yield and purity. The reaction conditions are optimized to ensure high conversion rates and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions: Methanesulfonic acid, heptyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to methanesulfonic acid and heptanol.

    Substitution Reactions: The ester group can be replaced by other nucleophiles, leading to the formation of different sulfonate esters.

    Reduction: Under specific conditions, the ester group can be reduced to yield the corresponding alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or alcohols.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Methanesulfonic acid and heptanol.

    Substitution: Various sulfonate esters depending on the nucleophile used.

    Reduction: Heptanol.

Scientific Research Applications

Methanesulfonic acid, heptyl ester finds applications in several scientific research areas:

    Organic Synthesis: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methanesulfonic acid, heptyl ester primarily involves its ability to undergo hydrolysis, releasing methanesulfonic acid and heptanol. The methanesulfonic acid group can act as a strong acid, participating in various chemical reactions. The ester group can also serve as a leaving group in substitution reactions, facilitating the formation of new compounds.

Comparison with Similar Compounds

    Methanesulfonic acid, methyl ester: A smaller ester with similar reactivity but different physical properties.

    Methanesulfonic acid, ethyl ester: Another ester with a shorter alkyl chain, used in similar applications.

    Methanesulfonic acid, butyl ester: An ester with a longer alkyl chain, offering different solubility and reactivity profiles.

Uniqueness: Methanesulfonic acid, heptyl ester is unique due to its heptyl chain, which imparts specific solubility and reactivity characteristics. This makes it suitable for applications where longer alkyl chains are preferred, such as in the synthesis of hydrophobic compounds or in industrial processes requiring specific physical properties.

Properties

IUPAC Name

heptyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3S/c1-3-4-5-6-7-8-11-12(2,9)10/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCZFJHIRJHVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468076
Record name methanesulfonic acid heptyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16156-51-7
Record name Methanesulfonic acid, heptyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16156-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methanesulfonic acid heptyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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